
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine is a heterocyclic organic compound featuring a thiazole ring. Thiazole rings are known for their aromatic properties, which arise from the delocalization of π-electrons.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine typically involves the reaction of 4-methyl-2-phenylthiazole with ethanamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursorsOptimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Applications De Recherche Scientifique
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism by which 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine exerts its effects involves interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .
Comparaison Avec Des Composés Similaires
- 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone
- 1-(4-Methyl-2-(ethylamino)thiazol-5-yl)ethanone
- 4-Phenyl-1,3-thiazole-2-amines
Uniqueness: 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H14N2S |
|---|---|
Poids moléculaire |
218.32 g/mol |
Nom IUPAC |
1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanamine |
InChI |
InChI=1S/C12H14N2S/c1-8(13)11-9(2)14-12(15-11)10-6-4-3-5-7-10/h3-8H,13H2,1-2H3 |
Clé InChI |
HBTNKNTXQGZSIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)C2=CC=CC=C2)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


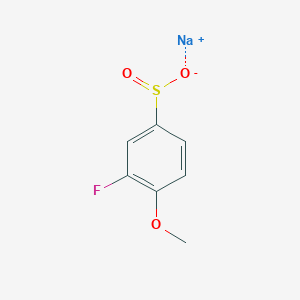

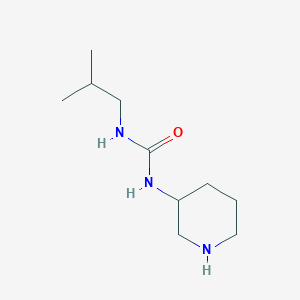
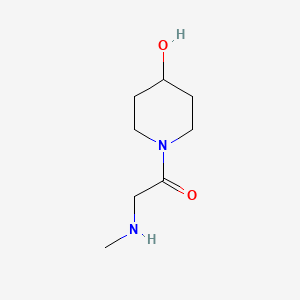

![1-[1-(Aminomethyl)cyclopropyl]-2-methylbutan-1-ol](/img/structure/B13182179.png)
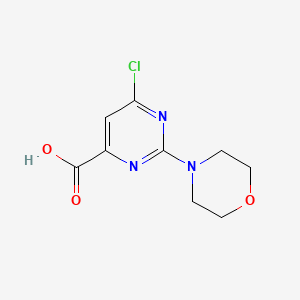


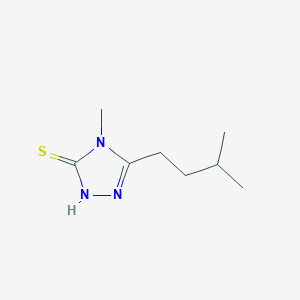

![3-[(4-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13182207.png)

![(1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol](/img/structure/B13182224.png)
